Palladium-Catalyzed Coupling Yield: 2,6-Dichloro-3-iodo vs. 2,6,7-Trichloro-3-iodo Imidazo[1,2-a]pyridines
In the palladium-catalyzed coupling with 2,3-dihydrofuran to construct erythrofuranosyl C-nucleoside precursors, both 2,6-dichloro-3-iodoimidazo[1,2-a]pyridine and its 2,6,7-trichloro analog provided consistently high yields within the range of 80–90% under identical optimized conditions [1]. This direct comparison establishes that the 2,6-dichloro derivative matches the performance of the more extensively chlorinated analog, offering equivalent synthetic efficiency with a lower molecular weight and one fewer site for potential off-target interactions in downstream biological screening.
| Evidence Dimension | Isolated yield of 3-(2,3-dideoxy-2,3-didehydro-erythrofuranosyl)imidazo[1,2-a]pyridine product |
|---|---|
| Target Compound Data | 80–90% yield for 2,6-dichloro-3-iodoimidazo[1,2-a]pyridine |
| Comparator Or Baseline | 2,6,7-Trichloro-3-iodoimidazo[1,2-a]pyridine: 80–90% yield |
| Quantified Difference | Comparable yield (no significant difference under optimized conditions) |
| Conditions | Pd(PPh₃)₄ or Pd₂(dba)₃ catalytic system, 2,3-dihydrofuran coupling partner, CH₃CN or DMF, room temperature to 80 °C (J. Med. Chem. 2003) |
Why This Matters
The equivalent high yields demonstrate that the 2,6-dichloro compound delivers the same synthetic throughput as the trichloro variant without introducing unnecessary halogenation, simplifying downstream purification and reducing potential toxicological liabilities in a drug discovery setting.
- [1] Gudmundsson, K. S.; Williams, J. D.; Drach, J. C.; Townsend, L. B. Synthesis and Antiviral Activity of Novel Erythrofuranosyl Imidazo[1,2-a]pyridine C-Nucleosides Constructed via Palladium Coupling of Iodoimidazo[1,2-a]pyridines and Dihydrofuran. J. Med. Chem. 2003, 46 (8), 1449–1455. View Source
